![molecular formula C7H6Br2Zn B3123429 3-Bromobenzylzinc bromide CAS No. 307496-31-7](/img/structure/B3123429.png)
3-Bromobenzylzinc bromide
Overview
Description
Scientific Research Applications
Applications in Photodynamic Therapy
3-Bromobenzylzinc bromide derivatives are significant in photodynamic therapy, particularly in cancer treatment. For example, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with remarkable potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds demonstrated excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Material Properties
3-Bromobenzylzinc bromide derivatives are studied for their potential as building blocks in material sciences. For instance, Pan et al. (2005) conducted structure determination of methoxy derivatives of benzyl bromide, showing their significance as building blocks for the synthesis of dendritic materials. The study highlighted the different structural properties of these materials, which can be crucial in various applications (Pan et al., 2005).
Enzyme Inhibition Research
The enzyme inhibitory properties of bromophenols, including those derived from 3-bromobenzylzinc bromide, are of interest in biochemical research. Balaydın et al. (2012) synthesized bromophenols and investigated their inhibitory capacities against human carbonic anhydrase II, an enzyme involved in various physiological functions. These compounds could be leads for developing novel carbonic anhydrase inhibitors, with potential applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Fluorescent Labeling in Proteins
In protein chemistry, compounds like 3-bromobenzylzinc bromide derivatives can be used for fluorescent labeling. Lang et al. (2006) explored the use of benzyl bromide for selective modification of methionine residues in proteins, aiding in protein analysis and research (Lang et al., 2006).
properties
IUPAC Name |
1-bromo-3-methanidylbenzene;bromozinc(1+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSUMSXZNCNBLE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Br.[Zn+]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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